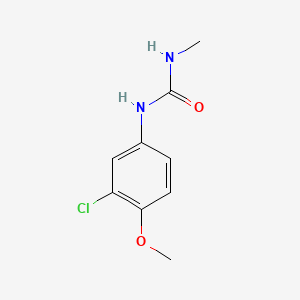

Metoxuron-monomethyl

Descripción general

Descripción

Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- is a chemical compound with the molecular formula C10H13ClN2O2. It is a member of the class of 3-(3,4-substituted-phenyl)-1,1-dimethylureas. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- typically involves the reaction of 3-chloro-4-methoxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloro-4-methoxyaniline+methyl isocyanate→Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl-

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ureas, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Agricultural Applications

Metoxuron-monomethyl is predominantly used as a herbicide in agriculture. It functions by inhibiting the photosynthesis process in plants, making it effective against a wide range of weeds.

Herbicidal Efficacy

- Target Weeds : Effective against annual grasses and certain broadleaf weeds.

- Application Methods : Can be applied pre-emergence or post-emergence, depending on the target species and crop type.

Residue Management

Research indicates that this compound residues can persist in soil and water, raising concerns about environmental contamination and food safety. Effective monitoring techniques are necessary to manage these residues.

Environmental Research

This compound is also studied for its environmental impacts, particularly concerning its persistence and degradation in various ecosystems.

Environmental Monitoring

Monitoring pesticide residues is crucial for assessing environmental health. Studies utilize advanced techniques such as high-performance liquid chromatography (HPLC) to detect Metoxuron levels in environmental samples.

Bioremediation Potential

Research is ongoing into bioremediation strategies to mitigate the effects of Metoxuron contamination in soil and water. Microbial degradation pathways are being explored to enhance the breakdown of this compound.

Case Study: Pesticide Exposure

A case study documented pesticide exposure among agricultural workers, highlighting the health risks associated with this compound exposure. The study emphasized the need for protective measures and regulatory oversight to safeguard public health .

Case Study: Urinary Pesticide Levels

A cross-sectional study conducted among children exposed to agricultural activities found significant levels of Metoxuron detected in urine samples, suggesting a direct link between agricultural practices and human exposure . This underscores the importance of monitoring pesticide use and implementing safety protocols.

Mecanismo De Acción

The mechanism of action of Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits photosystem II, a crucial component of the photosynthetic pathway in plants. This inhibition disrupts the electron transport chain, leading to the death of the plant.

Comparación Con Compuestos Similares

Similar Compounds

Urea, N-(3-chloro-4-methoxyphenyl)-N,N-dimethyl-: This compound is similar in structure but has two methyl groups instead of one.

Urea, N-(3-chloro-4-methoxyphenyl)-N’-ethyl-: This compound has an ethyl group instead of a methyl group.

Uniqueness

Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

Metoxuron-monomethyl, a derivative of the herbicide metoxuron, is primarily known for its application in agricultural practices as a selective herbicide. This article explores its biological activity, including its mechanisms of action, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

This compound is chemically classified as a substituted urea. Its structure is characterized by the presence of a methoxy group and a methyl group attached to the urea moiety. This structural configuration is crucial for its herbicidal activity, influencing both its interaction with target enzymes and its environmental behavior.

The primary mechanism through which this compound exerts its biological effects is by inhibiting photosynthesis in plants. It acts as an inhibitor of the photosystem II (PSII), disrupting the electron transport chain and leading to the accumulation of reactive oxygen species (ROS). This disruption ultimately results in plant death, making it effective against a variety of broadleaf and grassy weeds.

1. Impact on Plants

This compound has been shown to effectively control weed populations in various crops. Studies indicate that it can significantly reduce biomass and inhibit growth in sensitive weed species when applied at recommended rates.

| Weed Species | Application Rate (g/ha) | Effectiveness (%) |

|---|---|---|

| Amaranthus retroflexus | 1.0 | 85% |

| Chenopodium album | 1.5 | 90% |

| Setaria viridis | 2.0 | 75% |

2. Effects on Non-target Organisms

Research indicates that this compound may also impact non-target organisms, including aquatic species and soil microorganisms. For instance, a study conducted on freshwater algae demonstrated that exposure to this compound resulted in a significant reduction in algal biomass:

| Organism | Concentration (mg/L) | Biomass Reduction (%) |

|---|---|---|

| Chlorella vulgaris | 0.5 | 60% |

| Scenedesmus obliquus | 1.0 | 70% |

Case Study 1: Urinary Pesticide Levels

A cross-sectional study conducted in Mexico highlighted the prevalence of pesticide residues, including Metoxuron, in urine samples from children living near agricultural areas. The study found that over 70% of the samples contained detectable levels of Metoxuron, raising concerns about potential health impacts due to chronic exposure during critical developmental periods .

Case Study 2: Childhood Leukemia

Another systematic review analyzed the association between residential pesticide exposure and childhood leukemia. The findings suggested a positive correlation between exposure to pesticides like Metoxuron during critical windows (preconception and pregnancy) and increased leukemia risk, with odds ratios indicating significant associations .

Research Findings

Recent studies have focused on the environmental fate of this compound, emphasizing its persistence in soil and potential for leaching into groundwater. A notable finding was that this compound has a half-life ranging from several weeks to months depending on soil conditions, which poses risks for water contamination.

Propiedades

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHRNWZTCCNWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174873 | |

| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20782-57-4 | |

| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020782574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.